molecular formula C7H12N4OS B1269000 4-amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one CAS No. 33509-43-2

4-amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

Cat. No. B1269000
CAS RN: 33509-43-2
M. Wt: 200.26 g/mol
InChI Key: OFKAVNQBCRJBJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazine derivatives involves reactions that yield compounds with significant structural and functional diversity. For instance, one approach to synthesizing triazine compounds includes the reaction of amino-triazine derivatives with carbon disulfide in a water/pyridine mixture, leading to compounds crystallizing in specific space groups with extensive intermolecular hydrogen bonding and pi-pi stacking interactions (Hwang et al., 2006). Another method involves boiling derivatives with ketones, anhydrides, benzoyl chloride, and hydrazine, establishing the structures through elemental analysis, IR, 1H NMR, and mass spectrometry (Mironovich & Kostina, 2012).

Molecular Structure Analysis

The molecular structure of triazine derivatives reveals significant insights into their potential applications and reactivity. For example, solvent-free microwave synthesis of triazine and triazole derivatives has been explored, with compounds characterized by spectroscopic data and elemental analysis, showing diverse potential applications in chemical synthesis (Tabatabaee et al., 2007).

Chemical Reactions and Properties

Triazine compounds engage in various chemical reactions, demonstrating a wide range of reactivities and potential for synthesis of novel materials. For instance, the reaction of triazine derivatives with halo ketones in alkaline media yields phenacylthio triazines, which can convert to other derivatives, showcasing the versatility of these compounds in chemical reactions (Bazavova et al., 2003).

Physical Properties Analysis

The physical properties of triazine derivatives, such as crystallinity, density, and molecular geometry, are crucial for their application in material science and chemistry. Studies have shown that these compounds can crystallize in various space groups, with specific unit-cell parameters and densities, influencing their physical stability and potential uses (Hwang et al., 2006).

Chemical Properties Analysis

The chemical properties of triazine derivatives, including their reactivity with different chemical agents and potential for forming diverse chemical structures, are of significant interest. The synthesis of derivatives through reactions with selected aldehydes and chloroacetic acid affords compounds with varied structures, confirming the versatility of triazine compounds in chemical synthesis and potential for producing a wide range of materials (El-All et al., 2016).

Scientific Research Applications

Photovoltaic Device Applications

  • Spectroscopic Investigations for Photovoltaic Devices : This chemical was investigated for its use in photovoltaic devices. Essential DFT calculations were performed to analyze its electrostatic potential and electron density. This study suggests potential applications in photovoltaic technology due to its unique optical properties and diode characteristics (Halim et al., 2018).

Antimicrobial and Larvicidal Activities

  • Antimicrobial and Mosquito Larvicidal Potentials : Derivatives of this compound were evaluated for their antimicrobial properties against various pathogens and mosquito larvicidal activity. This research demonstrates its potential application in developing antimicrobial agents and mosquito control strategies (Kumara et al., 2015).

Synthesis of Novel Compounds

  • Synthesis of Novel Thiadiazolotriazinones : The compound has been used as a precursor for synthesizing novel thiadiazolotriazinones, which exhibited moderate antibacterial and mosquito-larvicidal properties, indicating its role in synthesizing bioactive molecules (Castelino et al., 2014).

Reactivity Studies

  • Investigating Reactivity : Research on the reactivity of similar 1,2,4-triazine derivatives provides insights into the chemical behavior and potential applications of the compound in synthesizing various biologically active molecules (Mironovich & Shcherbinin, 2014).

Corrosion Inhibition

  • Corrosion Inhibition Properties : A study focused on the inhibition of mild steel corrosion using derivatives of this compound. It highlights the potential of these compounds as corrosion inhibitors in acidic environments, with implications for material science and engineering applications (John et al., 2017).

properties

IUPAC Name

4-amino-6-tert-butyl-3-sulfanylidene-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4OS/c1-7(2,3)4-5(12)11(8)6(13)10-9-4/h8H2,1-3H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKAVNQBCRJBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=S)N(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0027981
Record name 4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
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Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name 1,2,4-Triazin-5(2H)-one, 4-amino-6-(1,1-dimethylethyl)-3,4-dihydro-3-thioxo-
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Product Name

4-amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

CAS RN

33509-43-2
Record name 4-Amino-6-(1,1-dimethylethyl)-3,4-dihydro-3-thioxo-1,2,4-triazin-5(2H)-one
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Record name 4-Amino-6-(tert-butyl)-4H-1,2,4-triazine-3-thione-5-one
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Record name 1,2,4-Triazin-5(2H)-one, 4-amino-6-(1,1-dimethylethyl)-3,4-dihydro-3-thioxo-
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Record name 4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
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Record name 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one
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Record name 4-AMINO-6-(TERT-BUTYL)-4H-1,2,4-TRIAZINE-3-THIONE-5-ONE
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